1-(dicyanomethylidene)-4,4,6-trimethyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl benzoate
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Overview
Description
1-(dicyanomethylidene)-4,4,6-trimethyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl benzoate is a complex organic compound that belongs to the class of pyrroloquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a dicyanomethylidene group and a benzoate ester, makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(dicyanomethylidene)-4,4,6-trimethyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl benzoate typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of substituted quinolines followed by functional group modifications. For instance, the reaction of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-2-ones with dicyanomethane under basic conditions can yield the desired dicyanomethylidene derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to scale up the synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(dicyanomethylidene)-4,4,6-trimethyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline derivatives.
Reduction: Reduction reactions can be performed using hydride donors to convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, alcohols, and ester derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(dicyanomethylidene)-4,4,6-trimethyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1-(dicyanomethylidene)-4,4,6-trimethyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl benzoate involves its interaction with specific molecular targets. The dicyanomethylidene group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-yl 3-(4,4-difluoropiperidine-1-sulfonyl)-4-methylbenzoate (2F-QMPSB): A synthetic cannabinoid receptor agonist with a similar core structure.
Quinolin-8-yl 1-benzyl-1H-indazole-3-carboxylate: Another synthetic cannabinoid receptor agonist with structural similarities.
Uniqueness
1-(dicyanomethylidene)-4,4,6-trimethyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dicyanomethylidene group and the benzoate ester makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C24H19N3O3 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
[3-(dicyanomethylidene)-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl] benzoate |
InChI |
InChI=1S/C24H19N3O3/c1-14-11-24(2,3)27-21-18(14)9-17(30-23(29)15-7-5-4-6-8-15)10-19(21)20(22(27)28)16(12-25)13-26/h4-10,14H,11H2,1-3H3 |
InChI Key |
RCVLYTYWGXRRGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2C3=C1C=C(C=C3C(=C(C#N)C#N)C2=O)OC(=O)C4=CC=CC=C4)(C)C |
Origin of Product |
United States |
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